molecular formula C14H22O4 B165539 (2S,3R)-4-methylidene-2-octyl-5-oxooxolane-3-carboxylic acid CAS No. 1234694-22-4

(2S,3R)-4-methylidene-2-octyl-5-oxooxolane-3-carboxylic acid

Cat. No.: B165539
CAS No.: 1234694-22-4
M. Wt: 254.32 g/mol
InChI Key: VCWLZDVWHQVAJU-NWDGAFQWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

C75 is stable fatty acid synthase (FASN) inhibitor that when administered in racemic form leads to profound weight loss and feeding inhibition in both high-fat diet wild type obese and leptin-deficient ob/ob mice. C75 is also cytotoxic to many human cancer cell lines, an effect believed to be mediated by the accumulation of malonyl-coenzyme A in cells with an upregulated FASN pathway. (−)-trans-C75 is an enantiomer of C75.3 Its biologicial activity has not been reported.

Properties

IUPAC Name

(2S,3R)-4-methylidene-2-octyl-5-oxooxolane-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22O4/c1-3-4-5-6-7-8-9-11-12(13(15)16)10(2)14(17)18-11/h11-12H,2-9H2,1H3,(H,15,16)/t11-,12+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCWLZDVWHQVAJU-NWDGAFQWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC1C(C(=C)C(=O)O1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC[C@H]1[C@@H](C(=C)C(=O)O1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10940721
Record name 4-Methylidene-2-octyl-5-oxooxolane-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10940721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

191282-48-1
Record name 4-Methylidene-2-octyl-5-oxooxolane-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10940721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S,3R)-4-methylidene-2-octyl-5-oxooxolane-3-carboxylic acid
Reactant of Route 2
(2S,3R)-4-methylidene-2-octyl-5-oxooxolane-3-carboxylic acid
Reactant of Route 3
(2S,3R)-4-methylidene-2-octyl-5-oxooxolane-3-carboxylic acid
Reactant of Route 4
(2S,3R)-4-methylidene-2-octyl-5-oxooxolane-3-carboxylic acid
Reactant of Route 5
(2S,3R)-4-methylidene-2-octyl-5-oxooxolane-3-carboxylic acid
Reactant of Route 6
(2S,3R)-4-methylidene-2-octyl-5-oxooxolane-3-carboxylic acid

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